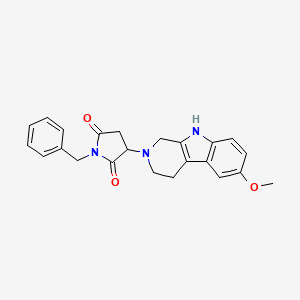
5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide, also known as INDY, is a chemical compound that has been extensively researched for its potential therapeutic applications. INDY is a pyrazole derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In
作用机制
The mechanism of action of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide is not fully understood. However, research has shown that 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide inhibits the activity of several enzymes, including COX-2, iNOS, and NF-κB, which are involved in the inflammatory response. 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has also been found to activate the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. Research has shown that 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases, including cancer and autoimmune disorders. 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been found to exhibit anti-oxidant properties, which can protect cells from oxidative stress and damage.
实验室实验的优点和局限性
The advantages of using 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide in lab experiments include its high purity, high yield, and well-established synthesis method. However, the limitations of using 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide in lab experiments include its limited solubility in water and its potential for toxicity at high concentrations.
未来方向
Future research on 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide could focus on its potential therapeutic applications in the treatment of cancer, autoimmune disorders, and other inflammatory diseases. In addition, research could explore the mechanism of action of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide and its potential interactions with other drugs. Further studies could also investigate the potential toxicity of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide and its effects on different cell types. Finally, research could explore the development of new synthesis methods for 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide that could improve its solubility and reduce its toxicity.
合成方法
The synthesis of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide involves the reaction of 1H-indole-3-carboxaldehyde with N,N-dimethylhydrazine in the presence of a catalyst. The resulting product is then treated with 3-dimethylaminopropionic acid to yield 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide. The synthesis of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been optimized to yield high purity and high yield.
科学研究应用
5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. Research has shown that 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties. 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases, including cancer and autoimmune disorders. 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors.
属性
IUPAC Name |
5-(indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-18(2)15(20)13-9-12(16-17-13)10-19-8-7-11-5-3-4-6-14(11)19/h3-9H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTOTPMANPCINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC(=C1)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methyl-2(1H)-quinolinone](/img/structure/B6114384.png)
![methyl 5-{methyl[1-(2-phenylethyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6114388.png)
![N-{4-[(4-biphenylylcarbonyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B6114395.png)
![N-{1-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6114412.png)
![N-(3,4-dimethylphenyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinamine](/img/structure/B6114417.png)

![2-{1-cyclopentyl-4-[(8-fluoro-2-quinolinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114433.png)
![ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B6114448.png)
![2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6114477.png)

![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6114507.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6114508.png)

![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine](/img/structure/B6114520.png)